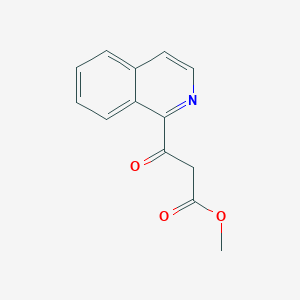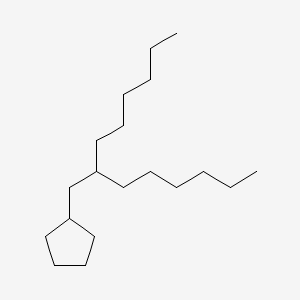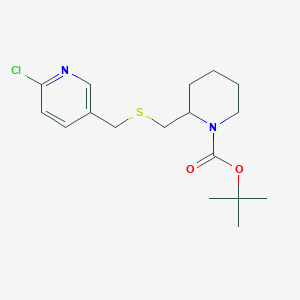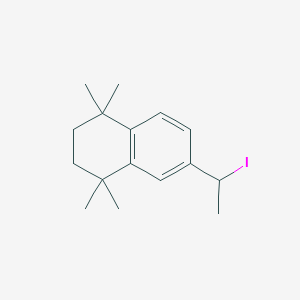![molecular formula C14H14O B13955244 4,6-Dimethyl-[1,1'-biphenyl]-2-ol](/img/structure/B13955244.png)
4,6-Dimethyl-[1,1'-biphenyl]-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1-BIPHENYL]-2-OL, 4,6-DIMETHYL-: is an organic compound belonging to the biphenyl family This compound is characterized by the presence of two phenyl rings connected by a single bond, with hydroxyl and methyl groups attached to specific positions on the rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1-BIPHENYL]-2-OL, 4,6-DIMETHYL- can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild conditions . Another method involves the Grignard reaction, where (4-methylphenyl)magnesium bromide reacts with thallium (I) bromide in anhydrous benzene to produce the desired biphenyl compound .
Industrial Production Methods: Industrial production of [1,1-BIPHENYL]-2-OL, 4,6-DIMETHYL- often involves large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as biphenyl alcohols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents on the phenyl rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Biphenyl alcohols and other reduced forms.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1,1-BIPHENYL]-2-OL, 4,6-DIMETHYL- is used as a building block for synthesizing more complex molecules.
Biology and Medicine: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives have shown promise in inhibiting the growth of certain cancer cells and bacteria .
Industry: In the industrial sector, [1,1-BIPHENYL]-2-OL, 4,6-DIMETHYL- is used in the production of polymers, dyes, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of [1,1-BIPHENYL]-2-OL, 4,6-DIMETHYL- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .
Comparison with Similar Compounds
4,4’-Dimethylbiphenyl: Similar in structure but lacks the hydroxyl group, leading to different chemical properties and applications.
2,2’-Dimethylbiphenyl:
Uniqueness: The presence of both hydroxyl and methyl groups in [1,1-BIPHENYL]-2-OL, 4,6-DIMETHYL- imparts unique chemical properties, such as increased solubility and reactivity. These characteristics make it distinct from other biphenyl derivatives and suitable for specific applications in research and industry.
Properties
Molecular Formula |
C14H14O |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3,5-dimethyl-2-phenylphenol |
InChI |
InChI=1S/C14H14O/c1-10-8-11(2)14(13(15)9-10)12-6-4-3-5-7-12/h3-9,15H,1-2H3 |
InChI Key |
GHQKKXMTRJXSQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


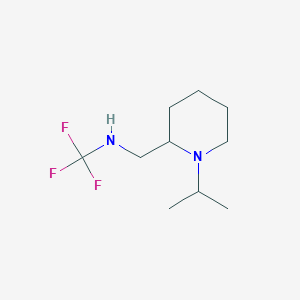
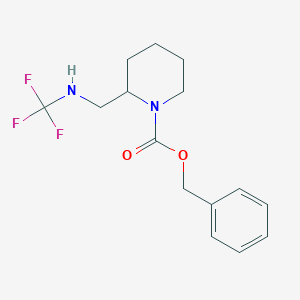
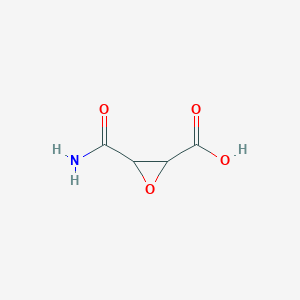
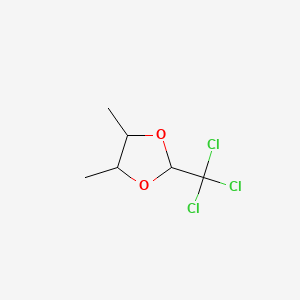

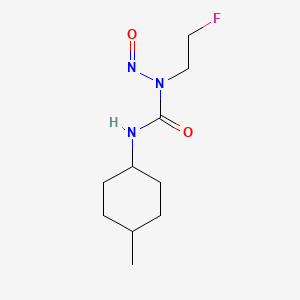
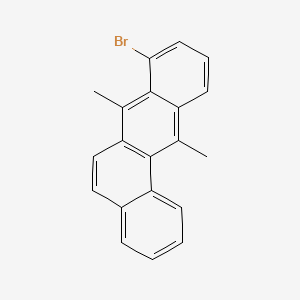
![2-Acetyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13955196.png)
![1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one](/img/structure/B13955205.png)
